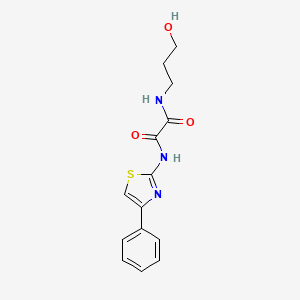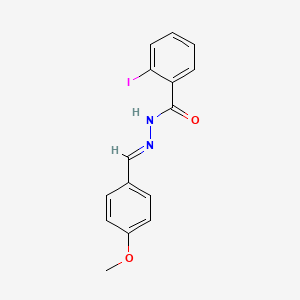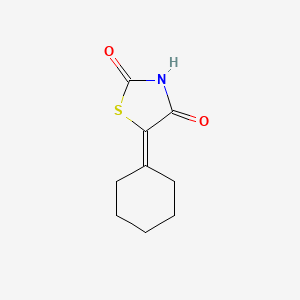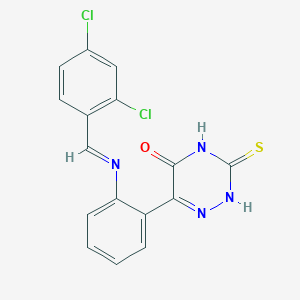
N-propyltetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyltetradecanamide: is an organic compound belonging to the class of amides It is characterized by the presence of a long alkyl chain attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-propyltetradecanamide typically involves the reaction of tetradecanoic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction can be represented as follows:
Tetradecanoic acid+Propylamine→this compound+Water
The reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: N-propyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of this compound can yield primary amines and other reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: Substituted amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-propyltetradecanamide is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Its unique structure makes it valuable in the study of amide chemistry and reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of amides with biological molecules. It serves as a model compound for investigating the behavior of amides in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of amide-based drugs. Its stability and reactivity make it a suitable candidate for drug development.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals. Its long alkyl chain imparts desirable properties such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of N-propyltetradecanamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with other molecules, influencing their structure and function. The long alkyl chain can interact with hydrophobic regions of proteins and membranes, affecting their behavior. These interactions can modulate biological pathways and processes, making this compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
- N-methyltetradecanamide
- N-ethyltetradecanamide
- N-butyltetradecanamide
Comparison: N-propyltetradecanamide is unique due to its specific alkyl chain length and the presence of the propyl group. This structure imparts distinct chemical and physical properties compared to other similar compounds. For example, N-methyltetradecanamide has a shorter alkyl chain, resulting in different solubility and reactivity. The presence of the propyl group in this compound enhances its hydrophobicity and stability, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
147642-79-3 |
|---|---|
Molekularformel |
C17H35NO |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
N-propyltetradecanamide |
InChI |
InChI=1S/C17H35NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)18-16-4-2/h3-16H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
OAZCLZBYTHKCLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dimethoxy-4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11991411.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11991413.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B11991420.png)




![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11991447.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11991468.png)

![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11991476.png)
![N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11991494.png)
